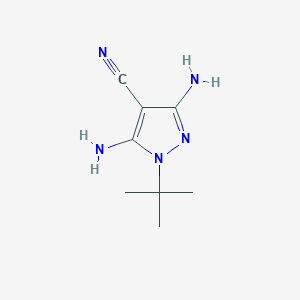
1,6-Dibromo-2-ethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O and a molecular weight of 330.02 g/mol . It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an ethoxy group attached to the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
1,6-Dibromo-2-ethoxynaphthalene can be synthesized through the bromination of 2-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 6 positions of the naphthalene ring.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,6-Dibromo-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,6-Dibromo-2-ethoxynaphthalene is utilized in various scientific research applications, including:
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-2-ethoxynaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and ethoxy group on the naphthalene ring influence the compound’s reactivity and interaction with other molecules. The specific molecular pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
1,6-Dibromo-2-ethoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,3-Dibromonaphthalene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-ethoxynaphthalene: Another isomer with bromine atoms at the 1 and 4 positions, which may exhibit different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which affects its chemical behavior and suitability for various applications .
Propiedades
Fórmula molecular |
C12H10Br2O |
|---|---|
Peso molecular |
330.01 g/mol |
Nombre IUPAC |
1,6-dibromo-2-ethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3 |
Clave InChI |
IRKBQAVLKMZDKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


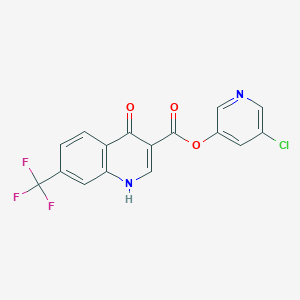


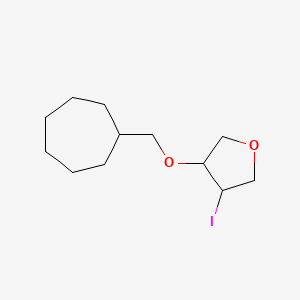

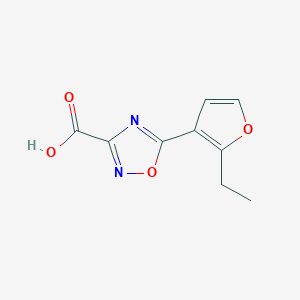
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
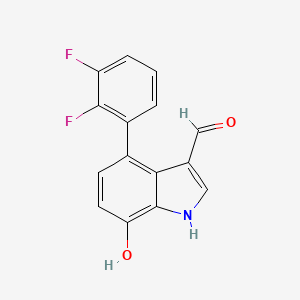
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
